molecular formula C19H15FO B567279 1-(Benzyloxy)-4-(3-fluorophenyl)benzene CAS No. 1352318-28-5

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Cat. No. B567279
CAS RN: 1352318-28-5
M. Wt: 278.326
InChI Key: YUNPVYLKXYMZTC-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-(3-fluorophenyl)benzene” is a chemical compound with the molecular formula C19H15FO . It has a molecular weight of 278.32 g/mol . The IUPAC name for this compound is 1-fluoro-3-(4-phenylmethoxyphenyl)benzene .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” includes a benzene ring attached to a benzyloxy group and a fluorophenyl group . The InChI code for this compound is 1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 .


Physical And Chemical Properties Analysis

The compound “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” has a molecular weight of 278.32 g/mol . It has a complexity of 292 and a topological polar surface area of 9.2Ų . The compound has 21 heavy atoms and 4 rotatable bonds .

Scientific Research Applications

Drug Design and Pharmacology

1-(Benzyloxy)-4-(3-fluorophenyl)benzene: is considered in the realm of drug design due to its structural complexity and potential for modification. In pharmacology, compounds like this are often used as a scaffold to which various substituents can be added, altering the compound’s pharmacokinetic and pharmacodynamic properties. This process is crucial for the development of new medications with specific target receptor interactions .

Drug Delivery Systems

In the field of drug delivery, 1-(Benzyloxy)-4-(3-fluorophenyl)benzene could be utilized to create prodrugs or to modify the solubility and delivery efficiency of therapeutic agents. Its structure may allow for the attachment of drug molecules, which can be released into the system in a controlled manner, enhancing the efficacy and reducing potential side effects .

Neutron Capture Therapy

This compound’s boronic ester derivatives are explored for their suitability as boron carriers in neutron capture therapy, a targeted cancer treatment. The boron atoms in these compounds become activated upon exposure to neutrons, releasing alpha particles that destroy cancer cells. The stability of these compounds in physiological conditions is a critical factor for their effectiveness .

Organic Synthesis

1-(Benzyloxy)-4-(3-fluorophenyl)benzene: serves as a precursor in organic synthesis, particularly in the formation of boronic acids and esters. These derivatives are pivotal in cross-coupling reactions, which are foundational methods for constructing complex organic molecules, including pharmaceuticals and polymers .

Material Science

The compound’s derivatives are investigated for their use in creating covalent triazine frameworks (CTFs), which have applications in material science. CTFs exhibit high photocatalytic activity and can be used for biomass reforming, hydrogen storage, and even in the development of new photovoltaic materials .

Analytical Chemistry

In analytical chemistry, 1-(Benzyloxy)-4-(3-fluorophenyl)benzene and its derivatives can be used as standards or reagents. Their unique chemical properties make them suitable for use in various analytical techniques, such as chromatography and spectroscopy, to identify or quantify other substances .

properties

IUPAC Name

1-fluoro-3-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPVYLKXYMZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711976
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352318-28-5
Record name 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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